6-Methoxybenzothiazole
Overview
Description
6-Methoxybenzothiazole is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones . It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole .
Synthesis Analysis
The synthesis of 6-Methoxybenzothiazole involves the use of 2-amino-6-methoxybenzothiazole as a starting material . This compound is then acylated with 3-chloropropionyl chloride. After substitution of chlorine in 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide by different piperazine derivatives, the target compounds are obtained .Molecular Structure Analysis
The molecular structure of 6-Methoxybenzothiazole has been studied using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, UV–Vis, and mass spectra . The crystal structure of the compound has been determined using X-ray diffraction .Chemical Reactions Analysis
6-Methoxybenzothiazole undergoes various chemical reactions. For instance, it can be converted into 2-cyano-6-methoxybenzothiazole via the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole .Physical And Chemical Properties Analysis
6-Methoxybenzothiazole appears as a fine off-white to light tan powder . It is slightly soluble in water .Scientific Research Applications
Synthesis of Chemiluminescent Compounds
6-Methoxybenzothiazole is a crucial precursor in the synthesis of chemiluminescent compounds, notably Firefly luciferin. Its importance lies in medicinal diagnostics, biochemistry, and forensic trace analysis due to its role in efficient chemiluminescence systems (Würfel et al., 2012).
Biological Evaluation Against Bacterial Strains
This compound has been investigated for its antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. It serves as a base for synthesizing derivatives with potential antibacterial properties (Juber et al., 2020).
Production of Basic Dyes
In the dye industry, 6-Methoxybenzothiazole is used in the production of basic dyes, a process that involves diazotization at elevated temperatures. This method is seen as a technological improvement in dye manufacturing (Penchev et al., 1991).
Synthesis for Industrial Application
The compound is a key intermediate in dye production and in creating Firefly Luciferin. Modifications in its synthesis, like using sodium thiocyanate and gradient temperature control, have made the process more suitable for industrial applications (Xiao-jun, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOIGFLSEXUWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325459 | |
Record name | 6-Methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxybenzothiazole | |
CAS RN |
2942-13-4 | |
Record name | 6-Methoxybenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2942-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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